2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 91892-70-5
VCID: VC19239198
InChI: InChI=1S/C21H20FNO/c1-21(2,18-12-7-10-15-8-3-5-11-17(15)18)23-20(24)14-16-9-4-6-13-19(16)22/h3-13H,14H2,1-2H3,(H,23,24)
SMILES:
Molecular Formula: C21H20FNO
Molecular Weight: 321.4 g/mol

2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide

CAS No.: 91892-70-5

Cat. No.: VC19239198

Molecular Formula: C21H20FNO

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide - 91892-70-5

Specification

CAS No. 91892-70-5
Molecular Formula C21H20FNO
Molecular Weight 321.4 g/mol
IUPAC Name 2-(2-fluorophenyl)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide
Standard InChI InChI=1S/C21H20FNO/c1-21(2,18-12-7-10-15-8-3-5-11-17(15)18)23-20(24)14-16-9-4-6-13-19(16)22/h3-13H,14H2,1-2H3,(H,23,24)
Standard InChI Key RDMMGINKHJUQJR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=CC=CC2=CC=CC=C21)NC(=O)CC3=CC=CC=C3F

Introduction

Overview of the Compound

Chemical Name:
2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide

Molecular Formula:
C21_{21}H20_{20}FNO

Molecular Weight:
321.4 g/mol .

IUPAC Name:
2-(2-fluorophenyl)-N-(2-naphthalen-1-ylpropan-2-yl)acetamide .

Structure:
The compound consists of a fluorophenyl group attached to an acetamide moiety, with a bulky naphthalene substituent at the nitrogen atom. This structure suggests potential applications in medicinal chemistry due to its aromatic and amide functional groups.

Synthesis Pathway

The synthesis of 2-(2-Fluorophenyl)-N-[2-(naphthalen-1-yl)propan-2-yl]acetamide involves the following steps:

  • Starting Materials:

    • 2-Fluoroacetophenone derivatives.

    • Naphthalene-based amines.

  • Reaction Steps:

    • Acetylation of the amine group using an appropriate acyl chloride or anhydride.

    • Introduction of the fluorophenyl group via electrophilic aromatic substitution or coupling reactions.

    • Purification through column chromatography to isolate the final product.

This synthetic route ensures high specificity and yields for the desired compound .

Analytical Data

To confirm its identity and purity, the following analytical techniques are typically employed:

TechniqueKey Observations
NMR SpectroscopyProton and carbon signals confirm the aromatic and aliphatic regions of the molecule .
Mass SpectrometryMolecular ion peak at m/z=321m/z = 321, consistent with its molecular weight .
IR SpectroscopyCharacteristic amide (C=OC=O) stretching around 1650 cm1^{-1}; aromatic C-H stretches .

Related Compounds

Several structurally related compounds have been studied for their biological activities:

  • Flurbiprofen Derivatives: Known for anti-inflammatory properties .

  • Phenoxyacetamides: Explored as antitubercular agents .

  • Aromatic Amides: Widely used in drug discovery due to their stability and versatility .

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